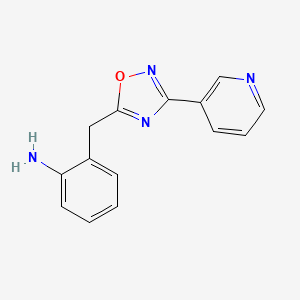

2-((3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline

Description

Properties

IUPAC Name |

2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O/c15-12-6-2-1-4-10(12)8-13-17-14(18-19-13)11-5-3-7-16-9-11/h1-7,9H,8,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBXCMOHOTJWEFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CN=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amidoxime Formation

The initial step involves converting nitriles into amidoximes by reaction with hydroxylamine in ethanol or aqueous solution. For example, 2-aminobenzonitrile or pyridine-3-carbonitrile can be converted to their corresponding amidoximes under mild conditions.

Cyclization to 1,2,4-Oxadiazoles

Several methods have been reported for the cyclization of amidoximes with carboxylic acid derivatives to yield 3,5-disubstituted 1,2,4-oxadiazoles:

NaOH/DMSO Protocol: Amidoximes react with ethyl esters of carboxylic acids in the presence of sodium hydroxide in dimethyl sulfoxide at room temperature or slightly elevated temperatures. This method affords the oxadiazole ring in moderate to excellent yields (11–90%) with reaction times ranging from 4 to 24 hours.

Vilsmeier Reagent Activation: Carboxylic acids are activated by Vilsmeier reagent (e.g., POCl3/DMF) to form reactive intermediates that react with amidoximes in a one-pot synthesis, yielding oxadiazoles in good to excellent yields (61–93%) with straightforward purification.

Microwave Irradiation (MWI): Microwave-assisted synthesis significantly reduces reaction times (minutes instead of hours) and improves yields. Amidoximes and acyl chlorides or esters cyclize under microwave conditions with catalysts like NH4F/Al2O3 or K2CO3, offering an environmentally friendly approach.

[3+2] Cycloaddition: The reaction of nitrile oxides with nitriles under platinum catalysis can form the oxadiazole ring, although this method suffers from low yields and catalyst cost issues.

Specific Synthesis of Pyridin-3-yl Substituted Oxadiazoles

The pyridin-3-yl substituent at the 3-position of the oxadiazole ring can be introduced by using pyridine-3-carboximidamides or pyridine-3-carbonitriles as starting materials. For example, substituted N-hydroxy-pyridine-3-carboximidamides react with acyl chlorides under mild conditions with tetrabutylammonium fluoride (TBAF) catalysis to give 3-(1,2,4-oxadiazol-3-yl)pyridines at room temperature.

Representative Synthetic Route Summary

| Step | Reaction | Reagents/Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Conversion of pyridine-3-carbonitrile to amidoxime | Hydroxylamine hydrochloride in ethanol or aqueous solution | High | Mild conditions, typically room temperature |

| 2 | Cyclization of amidoxime with ethyl benzoate or ester | NaOH/DMSO, room temperature to 60°C, 4–24 h | 11–90% | One-pot synthesis, simple purification |

| 3 | Functionalization of oxadiazole 5-position with halomethyl group | Halogenation reagents (e.g., ICl, NBS) | Moderate to high | Halogenation on phenyl ring or methyl group |

| 4 | Nucleophilic substitution with 2-aminobenzylamine | Aniline derivative, base, solvent (THF, DMF) | Moderate to high | Forms methylene bridge to aniline |

| 5 | Purification and characterization | Chromatography, NMR, MS | — | Confirmation of structure |

Chemical Reactions Analysis

Types of Reactions

2-((3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens in the presence of a Lewis acid for halogenation.

Major Products

Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of nitroaniline or halogenated aniline derivatives.

Scientific Research Applications

Structural Overview

The molecular formula of 2-((3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline is , which indicates the presence of multiple functional groups that contribute to its reactivity and biological activity. The compound features:

- Pyridine ring : Known for its role in enhancing pharmacological properties.

- Oxadiazole ring : Associated with various biological activities, including antimicrobial and anticancer effects.

- Aniline moiety : Contributes to the compound's stability and solubility.

Medicinal Chemistry

The compound has been extensively studied for its potential as a drug candidate . Its unique combination of functional groups allows it to interact with various biological targets, making it suitable for the development of pharmaceuticals aimed at treating diseases such as cancer and infections.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies suggest that the compound inhibits bacterial cell wall synthesis, making it a candidate for further development in antimicrobial therapies.

The compound's biological activity has been investigated through various assays:

Case Studies

- Anticancer Effects : In vitro studies have shown that derivatives of this compound induce apoptosis in cancer cells. The mechanism involves the modulation of cell signaling pathways related to cell survival and death.

- Antimicrobial Studies : A study demonstrated its effectiveness against Gram-positive bacteria, highlighting its potential as a new class of antibiotics.

Chemical Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

- Formation of the oxadiazole ring.

- Methylation to introduce the methyl group.

- Coupling with aniline derivatives.

Applications in Materials Science

Beyond medicinal applications, this compound can also be utilized in materials science for developing new polymers or coatings due to its chemical stability and reactivity.

Uniqueness of this compound

The distinct combination of the oxadiazole and pyridine rings provides unique chemical properties that are not present in other similar compounds. This uniqueness enhances its potential applications across various fields.

Mechanism of Action

The mechanism of action of 2-((3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

The structural analogs of this compound vary in substituents on the oxadiazole ring, the aniline moiety, or the bridging group. Below is a detailed comparison based on physicochemical properties, synthetic routes, and biological relevance.

Substituent Variations on the Oxadiazole Ring

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline

- Structure : Phenyl group replaces pyridin-3-yl.

- Molecular Weight : 237.26 g/mol .

- Properties : Reduced hydrogen-bonding capacity compared to pyridine. Exhibits three aromatic rings, increasing lipophilicity (logP ~3.2).

- Applications : Used as a precursor in azo dye synthesis .

2-(3-(2-Thienyl)-1,2,4-oxadiazol-5-yl)aniline

- Structure : Thiophene replaces pyridin-3-yl.

- Molecular Weight : 257.31 g/mol .

- Applications : Industrial-grade availability suggests utility in materials science .

3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline

- Structure : Methoxyphenyl substituent.

- Molecular Weight : 267.28 g/mol .

- Properties : Methoxy group increases electron-donating effects, altering reactivity and solubility.

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-[(pyridin-3-yl)methyl]aniline

- Structure : Ethyl and nitro groups on oxadiazole; pyridin-3-ylmethyl linked to aniline.

- Molecular Weight : 329.33 g/mol .

Substituent Variations on the Aniline Moiety

4-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline

- Structure : Aniline para-substituted with methylene-linked oxadiazole-thiophene.

- Molecular Weight : 257.31 g/mol .

- Properties : Increased steric bulk compared to the parent compound.

N-(Pyridin-3-ylmethyl)-4-(5-(3-(Trifluoromethoxy)pyridin-2-yl)isoxazol-3-yl)aniline

- Structure : Isoxazole replaces oxadiazole; trifluoromethoxy-pyridine substituent.

- Synthetic Yield : 23% via Buchwald-Hartwig coupling .

- Applications : Explored in kinase inhibition studies due to trifluoromethoxy group’s metabolic stability .

Key Comparative Data

Biological Activity

The compound 2-((3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline is a derivative of the 1,2,4-oxadiazole class, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a pyridine ring attached to a 1,2,4-oxadiazole moiety. The presence of these heterocycles contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 252.27 g/mol |

| CAS Number | Not available |

Anticancer Activity

Recent studies have demonstrated that compounds containing the 1,2,4-oxadiazole scaffold exhibit potent anticancer properties. Specifically, derivatives have shown significant cytotoxicity against various cancer cell lines. For instance, a related compound exhibited an IC value of approximately 92.4 µM against a panel of 11 cancer cell lines including human colon adenocarcinoma (HT-29) and human lung adenocarcinoma (A549) .

Antimicrobial Properties

The oxadiazole derivatives have also been evaluated for their antimicrobial activity. Studies indicate that these compounds possess effective antibacterial and antifungal properties. For example, certain derivatives demonstrated strong activity against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Compounds derived from the oxadiazole family have shown promise in reducing inflammation. They act as inhibitors of key inflammatory pathways and enzymes such as COX and LOX .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the oxadiazole ring and substituents on the aniline moiety significantly influence biological activity. The introduction of electron-withdrawing groups generally enhances potency against cancer cell lines. For example:

| Modification | Effect on Activity |

|---|---|

| Electron-withdrawing group on phenyl ring | Increased anticancer activity |

| Alkyl substitutions on nitrogen atoms | Enhanced solubility and bioavailability |

Study 1: Anticancer Efficacy

In a study assessing the anticancer efficacy of various oxadiazole derivatives, researchers synthesized several analogs of this compound. The most potent derivative exhibited an IC value significantly lower than standard chemotherapeutics, indicating its potential as a lead compound for further development .

Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of oxadiazole derivatives. The synthesized compounds were tested against a range of bacteria and fungi. Results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to existing antimicrobial agents .

Q & A

Q. What explains variations in biological activity reported for structurally analogous 1,2,4-oxadiazoles?

- Answer : Subtle structural differences (e.g., substituent position on pyridine) alter electronic profiles and steric hindrance. Comparative SAR studies using matched molecular pairs (MMPs) isolate critical pharmacophoric elements. Bioassays under controlled conditions (e.g., ATP concentration in kinase assays) reduce variability .

Methodological Tables

Q. Table 1. Key Bond Lengths from X-ray Crystallography

| Bond Type | Length (Å) | Reference |

|---|---|---|

| C=N (oxadiazole) | 1.29 | |

| C-O (oxadiazole) | 1.36 | |

| C-N (aniline) | 1.41 |

Q. Table 2. Common Synthetic Byproducts and Mitigation Strategies

| Byproduct | Cause | Mitigation |

|---|---|---|

| 1,3,4-oxadiazole isomer | Competing cycloaddition | Use catalytic Cu(I) |

| Hydrolyzed aniline | Moisture exposure | Anhydrous conditions, molecular sieves |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.